molecular formula C12H10N2O B3355373 (1-Acetyl-1H-indol-3-yl)acetonitrile CAS No. 62485-98-7

(1-Acetyl-1H-indol-3-yl)acetonitrile

Cat. No.: B3355373
CAS No.: 62485-98-7
M. Wt: 198.22 g/mol
InChI Key: QVXKKOGYIMENPO-UHFFFAOYSA-N
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Description

(1-Acetyl-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an acetyl group at the first position and an acetonitrile group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetyl-1H-indol-3-yl)acetonitrile typically involves the reaction of indole derivatives with acetonitrile and acetylating agents. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a soluble base such as triethylamine under reflux conditions in a toluene/acetonitrile mixture . This reaction efficiently produces the desired indole derivative with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-Acetyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include oxo derivatives, primary amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Acetyl-1H-indol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Acetyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetonitrile: Another indole derivative with a nitrile group at the third position but lacking the acetyl group.

    1-Acetylindole: Similar structure but without the acetonitrile group.

    Indole-3-carboxaldehyde: Contains an aldehyde group instead of an acetonitrile group.

Uniqueness

(1-Acetyl-1H-indol-3-yl)acetonitrile is unique due to the presence of both acetyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-(1-acetylindol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9(15)14-8-10(6-7-13)11-4-2-3-5-12(11)14/h2-5,8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXKKOGYIMENPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489126
Record name (1-Acetyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62485-98-7
Record name (1-Acetyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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